molecular formula C10H17NO2 B13157263 1-[2-(Hydroxymethyl)-7-azabicyclo[2.2.1]heptan-7-yl]propan-1-one

1-[2-(Hydroxymethyl)-7-azabicyclo[2.2.1]heptan-7-yl]propan-1-one

Cat. No.: B13157263
M. Wt: 183.25 g/mol
InChI Key: BKLRJYAWSAHVJG-UHFFFAOYSA-N
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Description

1-[2-(Hydroxymethyl)-7-azabicyclo[221]heptan-7-yl]propan-1-one is a bicyclic compound with a unique structure that includes a hydroxymethyl group and an azabicyclo heptane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(Hydroxymethyl)-7-azabicyclo[2.2.1]heptan-7-yl]propan-1-one typically involves the reaction of cyclopentenes with appropriate reagents under specific conditions. One method involves the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes, which efficiently produces oxygenated 2-azabicyclo[2.2.1]heptanes . The reaction conditions include the use of palladium catalysts and a variety of substrates to achieve the desired product.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the available literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yield and purity, would apply.

Chemical Reactions Analysis

Types of Reactions

1-[2-(Hydroxymethyl)-7-azabicyclo[2.2.1]heptan-7-yl]propan-1-one can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the hydroxymethyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines, thiols, and halides can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can yield aldehydes or carboxylic acids, while reduction of the carbonyl group can produce alcohols.

Scientific Research Applications

1-[2-(Hydroxymethyl)-7-azabicyclo[2.2.1]heptan-7-yl]propan-1-one has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[2-(Hydroxymethyl)-7-azabicyclo[2.2.1]heptan-7-yl]propan-1-one involves its interaction with specific molecular targets and pathways. The hydroxymethyl and azabicyclo heptane moieties play crucial roles in its reactivity and interactions with other molecules. Detailed studies on its mechanism of action are limited, but it is believed to involve binding to specific receptors or enzymes, leading to modulation of biological pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[2-(Hydroxymethyl)-7-azabicyclo[2.2.1]heptan-7-yl]propan-1-one is unique due to the presence of both a hydroxymethyl group and an azabicyclo heptane ring. This combination imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C10H17NO2

Molecular Weight

183.25 g/mol

IUPAC Name

1-[2-(hydroxymethyl)-7-azabicyclo[2.2.1]heptan-7-yl]propan-1-one

InChI

InChI=1S/C10H17NO2/c1-2-10(13)11-8-3-4-9(11)7(5-8)6-12/h7-9,12H,2-6H2,1H3

InChI Key

BKLRJYAWSAHVJG-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)N1C2CCC1C(C2)CO

Origin of Product

United States

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